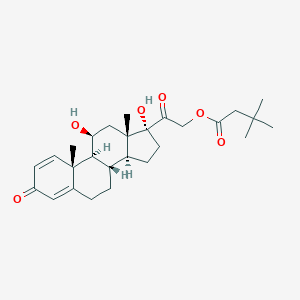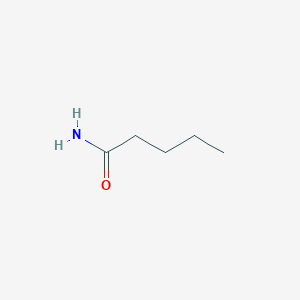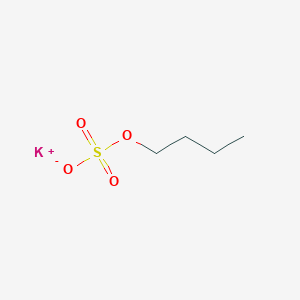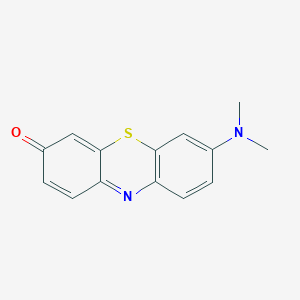
Methylenblau
Übersicht
Beschreibung
Methylene violet, also known as Methylene violet, is a useful research compound. Its molecular formula is C14H12N2OS and its molecular weight is 256.32 g/mol. The purity is usually 95%.
The exact mass of the compound Methylene violet is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 187694. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Phenothiazines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Methylene violet suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methylene violet including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Photochemische Reaktionen
Dieser organische Farbstoff hat Potenzial in photochemischen Reaktionen, wobei sichtbares Licht als erneuerbare Energiequelle genutzt wird, um katalytische Wege zu entwickeln, die auf Ein-Elektronen-Transfer (SET) und Energietransfer (EnT)-Pfaden basieren, die in der organischen Synthese und der photodynamischen Therapie von entscheidender Bedeutung sind .
Umweltüberwachung
Die Konzentration von Methylenblau kann mit spektrophotometrischen Methoden bestimmt werden, was für die Entwicklung von Reinigungsprozessen von Bedeutung ist. Dies ist wichtig, um die Umweltbelastung durch industrielle Farbstoffe zu überwachen und die Einhaltung von Gesundheits- und Sicherheitsvorschriften zu gewährleisten .
Farbstoffentfernungsstudien
Es wurden Untersuchungen zur Entfernungseffizienz und dem Reinigungsmechanismus von Farbstoffen wie this compound aus Abwasser unter Verwendung von Adsorbentien wie Aktivkohle, die mit nullwertigem Eisen (ZVI) versetzt ist, durchgeführt, was für Wasseraufbereitungstechnologien von entscheidender Bedeutung ist .
Biopolymer-basierte Adsorbentien
Es besteht ein wachsendes Interesse an der Verwendung von natürlich vorkommenden Biopolymer-basierten Adsorbentien wie Cellulose, Chitosan, Alginat und Stärke zur effizienten Entfernung von schädlichen Farbstoffen wie this compound aus der Umwelt, was zu nachhaltigen Abfallmanagementpraktiken beiträgt .
Zukünftige Richtungen
The evolution in resistant bacterial strains will drive continual changes in advanced wound care products. Demand will increase for economically priced, versatile wound care dressings that assist in debridement, maintain a moist wound environment, absorb and trap bacterial debris, and decrease dressing change frequency . Methylene Violet, with its antibacterial properties, could play a significant role in this future direction.
Wirkmechanismus
Target of Action
Methylene violet, also known as Methylene Violet 3RAX, is a phenazine dye that primarily targets the mitochondria of cells . It has been shown to have inhibitory effects on human red blood cell acetylcholinesterase (AChE) and human plasma butyrylcholinesterase (BChE), with Kis values of 1.58 and 0.51 μM respectively .
Mode of Action
Methylene violet interacts with its targets by changing the molecular structure of DNA, undermining the module of DNA, and inducing the generation of reactive singlet oxygen . This interaction leads to changes in the cellular environment, affecting the function and viability of the cells. In the context of photodynamic therapy, methylene violet has been conjugated with porphyrin, a compound known for its high DNA binding constant and efficacy in inhibiting cancer cells .
Biochemical Pathways
The biochemical pathways affected by methylene violet are primarily related to the generation of reactive singlet oxygen . Singlet oxygen, as a primary damaging agent, induces apoptosis of cancer cells in photodynamic therapy . Specifically, it could effectively damage the tiny blood vessels in the tumor tissue and then cause cell death and local bleeding .
Pharmacokinetics
Methylene blue has a bioavailability of 53–97% upon oral administration, with plasma concentration peaking after 30–60 minutes . It exhibits extracellular compartment kinetics with a terminal plasma half-life of 5–6 hours . Differences in organ distribution of methylene blue are mainly responsible for the different pharmacokinetics after oral and intravenous administration .
Result of Action
The result of methylene violet’s action is primarily observed at the cellular level. Its interaction with DNA and the generation of reactive singlet oxygen can lead to cell death . In the context of photodynamic therapy, methylene violet conjugated with porphyrin has shown efficacy in inhibiting cancer cells .
Action Environment
The action of methylene violet can be influenced by various environmental factors. For instance, in the context of wastewater treatment, the removal efficiency of methylene violet can be affected by factors such as initial dye concentration, solution pH, temperature, and adsorbent dose . Furthermore, the presence of other substances in the environment, such as contaminants in wastewater, can also influence the action and efficacy of methylene violet .
Biochemische Analyse
Biochemical Properties
Methylene Violet interacts with various biomolecules, primarily nucleic acids (DNA and RNA), and some proteins . These interactions are largely due to the planar structure of Methylene Violet, which allows it to intercalate between the base pairs of the DNA helix . This interaction can lead to changes in the DNA structure, potentially affecting its function .
Cellular Effects
Methylene Violet has been shown to have significant effects on various types of cells. In cancer cells, Methylene Violet can inhibit cell growth and induce cell death . It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Methylene Violet exerts its effects at the molecular level through several mechanisms. It binds to biomolecules, particularly DNA, leading to changes in gene expression . It can also inhibit or activate enzymes, further influencing cellular processes
Temporal Effects in Laboratory Settings
The effects of Methylene Violet can change over time in laboratory settings. For example, a study found that the reticulocyte count, a measure of red blood cell production, decreased over a period of 21 days when stained with Methylene Violet . This suggests that Methylene Violet may have long-term effects on cellular function.
Subcellular Localization
Methylene Violet has been found to localize primarily in the lysosomes of cells . This subcellular localization can affect its activity or function, potentially influencing various cellular processes.
Eigenschaften
IUPAC Name |
7-(dimethylamino)phenothiazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2OS/c1-16(2)9-3-5-11-13(7-9)18-14-8-10(17)4-6-12(14)15-11/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALJHHTHBYJROOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)N=C3C=CC(=O)C=C3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9062481 | |
| Record name | 3H-Phenothiazin-3-one, 7-(dimethylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9062481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2516-05-4 | |
| Record name | 3H-Phenothiazin-3-one, 7-(dimethylamino)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2516-05-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methylene violet | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002516054 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methylene violet | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=187694 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3H-Phenothiazin-3-one, 7-(dimethylamino)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3H-Phenothiazin-3-one, 7-(dimethylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9062481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-(dimethylamino)-3H-phenothiazin-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.940 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYLENE VIOLET | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y3G6PD8NRB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Methylene Violet interact with DNA?
A1: Methylene Violet can interact with DNA through multiple modes, depending on the specific derivative and conditions. Some MV derivatives, such as those with amino group modifications, predominantly intercalate between DNA base pairs. [] Other derivatives, particularly those with bulky substituents, exhibit mixed binding modes involving both groove binding and electrostatic interactions with the DNA backbone. [, ]
Q2: What are the downstream effects of Methylene Violet's interaction with DNA?
A2: The interaction of MV with DNA can have significant downstream effects. Upon irradiation with visible light, MV can induce DNA photocleavage, potentially leading to cell death. [, ] This photocleavage activity is linked to the dye's ability to generate singlet oxygen, a reactive oxygen species that can damage DNA. [, ] Covalent binding of MV to DNA upon irradiation has also been observed. [, ]
Q3: What is the molecular formula and weight of Methylene Violet?
A3: The molecular formula of Methylene Violet is C15H15ClN4. Its molecular weight is 286.77 g/mol.
Q4: What spectroscopic data is available for Methylene Violet?
A4: Methylene Violet has characteristic spectroscopic signatures: * UV-Vis: MV exhibits a characteristic absorption spectrum in the visible region, with a maximum absorbance wavelength (λmax) around 550 nm. Binding to DNA typically results in a bathochromic shift (red shift) and hypochromism (decreased absorbance) in the absorption spectrum. [, ] * NMR: 1H NMR spectroscopy provides structural information about MV and its derivatives. [] * IR: Infrared (IR) spectroscopy can be used to identify functional groups present in MV and its derivatives. [] * Mass spectrometry: Mass spectrometry is used to determine the molecular weight and fragmentation patterns of MV and its derivatives. []
Q5: What are some applications of Methylene Violet that rely on its material compatibility?
A6: Methylene Violet's compatibility with biological systems allows its use in various applications: * Biological staining: MV has been used as a stain in biological research, particularly for histological studies and identifying specific cellular components. [, , ] * Photodynamic therapy: Research explored the potential of MV as a photosensitizer for photodynamic therapy due to its DNA binding affinity and phototoxic effects. [, ] * Yeast viability assessment: MV is utilized as an alternative to methylene blue for determining yeast viability in brewing and fermentation processes. [, ]
Q6: What catalytic properties does Methylene Violet possess?
A7: Methylene Violet can act as a photosensitizer, catalyzing reactions in the presence of light. It has been investigated for its photocatalytic activity in the degradation of organic pollutants, particularly dyes, in wastewater treatment. [, ]
Q7: What are the mechanisms involved in the photocatalytic degradation of dyes using Methylene Violet?
A7: While specific mechanisms are not elaborated on in the provided research, MV likely functions through a type II photodynamic process. Upon light absorption, MV transitions to an excited state and transfers energy to molecular oxygen, generating singlet oxygen. This highly reactive species then degrades the target dye molecules.
Q8: Have there been computational studies on Methylene Violet?
A9: Yes, computational methods have been employed to study Methylene Violet: * EPR Spectral Analysis: High-resolution electron paramagnetic resonance (EPR) spectroscopy, combined with theoretical calculations, has been used to investigate the electronic structure and properties of MV. [] * Kinetic Modeling: Software like Simkine3 has been used to simulate and analyze complex kinetic mechanisms involving MV, such as its reaction with acidic bromate. []
Q9: How do structural modifications of Methylene Violet affect its activity?
A10: Structural modifications significantly impact MV's activity: * Amino Group Modifications: Altering the amino group substituents on MV influences its DNA binding mode, singlet oxygen generation efficiency, and ultimately, its DNA photocleavage activity. [] * Halogenation: Halogenated MV derivatives, such as bromo- and iodo-methylene violet, demonstrate increased quantum yields for singlet oxygen formation and enhanced phototoxicity compared to non-halogenated MV. [, ] * Methylation: Methylation of MV, as in O-methyl methylene violet (OMeMV), can drastically reduce its singlet oxygen quantum yield and phototoxic efficacy. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
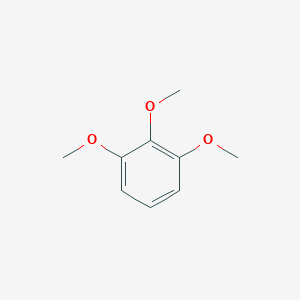
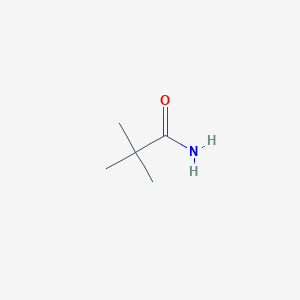
![7-Phenyl-2-(trifluoromethyl)-3,6-dihydroimidazo[4,5-e]pyrido[3,4-b]indole](/img/structure/B147660.png)
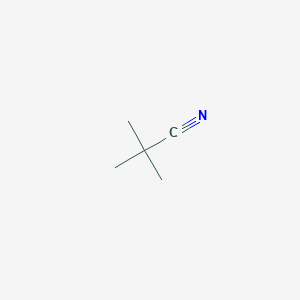

![N4,N4'-Di(naphthalen-2-yl)-N4,N4'-diphenyl-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B147663.png)



